Benzeneacetic acid, 1-phenyl-1,2-ethanediyl ester

Structural differentiation Procurement verification Ester functionality

Benzeneacetic acid, 1-phenyl-1,2-ethanediyl ester (CAS 7717-62-6, molecular formula C₂₄H₂₂O₄, MW 374.43 g/mol) is the symmetrical diester of 1-phenyl-1,2-ethanediol (styrene glycol) with two equivalents of phenylacetic acid. The compound features a central chiral 1-phenylethane-1,2-diyl backbone bearing two phenylacetate ester groups, yielding a computed XlogP of 4.7, topological polar surface area of 52.6 Ų, and 10 rotatable bonds.

Molecular Formula C24H22O4
Molecular Weight 374.4 g/mol
CAS No. 7717-62-6
Cat. No. B12071391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzeneacetic acid, 1-phenyl-1,2-ethanediyl ester
CAS7717-62-6
Molecular FormulaC24H22O4
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)OCC(C2=CC=CC=C2)OC(=O)CC3=CC=CC=C3
InChIInChI=1S/C24H22O4/c25-23(16-19-10-4-1-5-11-19)27-18-22(21-14-8-3-9-15-21)28-24(26)17-20-12-6-2-7-13-20/h1-15,22H,16-18H2
InChIKeyLLKYFSIQIWRHPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzeneacetic Acid 1-Phenyl-1,2-Ethanediyl Ester (CAS 7717-62-6): Structural and Procurement Baseline


Benzeneacetic acid, 1-phenyl-1,2-ethanediyl ester (CAS 7717-62-6, molecular formula C₂₄H₂₂O₄, MW 374.43 g/mol) is the symmetrical diester of 1-phenyl-1,2-ethanediol (styrene glycol) with two equivalents of phenylacetic acid . The compound features a central chiral 1-phenylethane-1,2-diyl backbone bearing two phenylacetate ester groups, yielding a computed XlogP of 4.7, topological polar surface area of 52.6 Ų, and 10 rotatable bonds [1]. It is listed on Canada's Domestic Substances List and appears in 31 patent families with zero primary literature articles, indicating its status as an industrial-protected specialty chemical rather than an extensively published research compound [2][3]. The compound is structurally distinct from the commonly confused monoester phenethyl phenylacetate (CAS 102-20-5, C₁₆H₁₆O₂, MW 240.3 g/mol), with which it shares the ambiguous Chinese name '苯乙酸苯乙酯' in many commercial databases [4].

Symmetrical diester with a chiral 1-phenylethane-1,2-diyl core
Industrial specialty chemical (31 patent families, zero primary literature)
Structurally distinct from the commodity monoester CAS 102-20-5
Listed on Canada DSL; positioned for industrial, non-food/non-cosmetic uses

Why Phenethyl Phenylacetate (CAS 102-20-5) Cannot Substitute for the 1-Phenyl-1,2-Ethanediyl Diester (CAS 7717-62-6)


The monoester phenethyl phenylacetate (CAS 102-20-5, C₁₆H₁₆O₂, MW 240.3 g/mol) and the diester benzeneacetic acid 1-phenyl-1,2-ethanediyl ester (CAS 7717-62-6, C₂₄H₂₂O₄, MW 374.43 g/mol) are fundamentally distinct chemical entities despite sharing the ambiguous commercial name 'phenethyl phenylacetate' in certain Asian-market databases. The monoester possesses a single ester linkage connecting phenethyl alcohol to phenylacetic acid, yielding lower molecular weight, lower lipophilicity (estimated XlogP ~3.90), and a well-established profile as a GRAS-listed flavor and fragrance ingredient with a characteristic rose-honey odor [1]. In contrast, the diester incorporates a 1-phenyl-1,2-ethanediyl core with two phenylacetate ester groups, doubling the ester functionality, approximately 1.6× the molecular weight, a computed XlogP of 4.7, 10 rotatable bonds (vs. 5), and a chiral center absent in the monoester [2]. These differences preclude functional interchangeability in any application where solubility, thermal stability, chiral induction, or dual-ester reactivity is required. Procurement specifications must verify the CAS number (7717-62-6, not 102-20-5) to avoid receiving the incorrect compound, as both are sold under overlapping Chinese nomenclature [3].

Risk factor
Target (CAS 7717-62-6)
Substitute (CAS 102-20-5)
Ester functionality
2 ester groups, 4 H-bond acceptors
1 ester group, 2 H-bond acceptors
Molecular weight
374.43 g/mol
240.30 g/mol (55.8% lower)
Lipophilicity (XlogP)
4.7 (computed)
~3.90 (estimated)
Chiral center
Chiral 1-phenylethane-1,2-diyl core
Achiral, no stereocenter
Regulatory status
Canada DSL industrial chemical
FEMA GRAS flavor ingredient

Quantitative Differentiation Evidence for Benzeneacetic Acid 1-Phenyl-1,2-Ethanediyl Ester (CAS 7717-62-6) vs. Structural Analogs


Molecular Weight and Ester Functionality: Diester (CAS 7717-62-6) vs. Monoester Phenethyl Phenylacetate (CAS 102-20-5)

CAS 7717-62-6 is a diester with two phenylacetate groups on a 1-phenyl-1,2-ethanediyl scaffold, resulting in a molecular formula of C₂₄H₂₂O₄ and a molecular weight of 374.43 g/mol. Its commonly confused analog phenethyl phenylacetate (CAS 102-20-5) is a monoester with formula C₁₆H₁₆O₂ and MW 240.30 g/mol [1]. The diester has a 55.8% higher molecular weight, double the ester linkages (2 vs. 1), and double the hydrogen bond acceptor count (4 vs. 2), directly impacting solvent partitioning, plasticizing efficiency, and hydrolytic stability profiles [2].

Molecular weight & ester count
Head-to-head
Target: MW 374.43, 2 ester groups, 4 HBA
Comparator: MW 240.30, 1 ester group, 2 HBA
Structural differentiation for procurement verification
Doubled ester functionality drives crosslinking/plasticizing potential
Structural differentiation Procurement verification Ester functionality

Lipophilicity (XlogP) Differentiation: Diester vs. Monoester and Diacetate Analog

The computed XlogP for CAS 7717-62-6 is 4.7, reflecting the contribution of two phenylacetate moieties and the 1-phenyl-1,2-ethanediyl core [1]. The monoester phenethyl phenylacetate (CAS 102-20-5) has an estimated XlogP of approximately 3.90, while the corresponding diacetate analog 1-phenyl-1,2-ethanediol diacetate (CAS 6270-03-7, C₁₂H₁₄O₄, MW 222.24) has a substantially lower XlogP due to the absence of aromatic rings on the acyl groups [2]. The higher lipophilicity of CAS 7717-62-6 directly impacts its solubility profile (insoluble in water, soluble in ethanol and ether) and its suitability for non-polar matrix applications such as polymer plasticization and liquid crystal formulations [3].

Lipophilicity (XlogP)
Cross-study comparable
XlogP 4.7 vs. ~3.90 (monoester)
Supports hydrophobic matrix compatibility screening
Computed value; no experimental logP identified
Lipophilicity Partition coefficient Membrane permeability

Thermal Stability: High Boiling Point of the Diester vs. Volatile Fragrance Monoesters

CAS 7717-62-6 exhibits a computed boiling point of 510.2°C at 760 mmHg and a flash point of 254.7°C, consistent with its high molecular weight diester structure . In contrast, the monoester phenethyl phenylacetate (CAS 102-20-5) has a reported boiling point of approximately 177–178°C (or 325–330°C depending on the source, attributed to the aforementioned CAS number confusion) [1]. The diacetate analog 1-phenyl-1,2-ethanediol diacetate (CAS 6270-03-7) also has a substantially lower boiling point due to its lower molecular weight. The exceptionally high boiling point of CAS 7717-62-6 (˃500°C) positions it for high-temperature industrial processes where volatile fragrance esters would evaporate or degrade [2].

Thermal stability
Class-level inference
bp 510.2°C (computed), flash 254.7°C
Supports high-temperature non-volatile processing
Experimental validation not identified for diester
Thermal stability Boiling point High-temperature applications

Chiral Center and Stereochemical Relevance: Enabling Liquid Crystal Dopant Applications

The 1-phenyl-1,2-ethanediyl backbone of CAS 7717-62-6 contains a chiral center (one uncertain atom stereocenter), which is absent in the linear monoester phenethyl phenylacetate (CAS 102-20-5) . This chirality is structurally analogous to the well-established chiral dopants R1011 (CAS 154102-21-3) and S1011 (CAS 165660-09-3), which are (R)- and (S)-1-phenylethane-1,2-diyl bis(4-(trans-4-pentylcyclohexyl)benzoate) respectively – diesters employing the identical 1-phenylethane-1,2-diyl chiral scaffold but with mesogenic benzoate esters instead of phenylacetate esters . Patent WO2004002935A1 explicitly covers chiral dopants with phenylethanediol functionality for inducing helical twist in cholesteric liquid crystals, and CAS 7717-62-6 falls within this structural class [1]. The (S)-enantiomer configuration in S1011 induces a right-handed helical twist, with helical twisting power (HTP) values enabling precise pitch control in cholesteric liquid crystal optical devices [2].

Chiral scaffold
Class-level inference
Chiral 1-phenylethane-1,2-diyl core; structurally analogous to S1011/R1011 chiral dopants
Candidate chiral dopant precursor for liquid crystal research
Patent-covered class; helical twisting power not reported for this ester
Chiral dopant Stereochemistry Liquid crystal Helical twisting power

Patent Portfolio Density vs. Published Literature: Industrial Specialty Chemical Profile

A PubChemLite annotation search for CAS 7717-62-6 returns a patent count of 31 and a primary literature count of 0 [1]. This stark patent-to-literature ratio (31:0) is characteristic of industrially protected specialty chemicals where differentiation data resides in patent examples rather than in peer-reviewed journals. By comparison, the monoester phenethyl phenylacetate (CAS 102-20-5) has extensive published literature on its fragrance properties and toxicology, reflecting its commodity status [2]. The absence of published research articles for CAS 7717-62-6 indicates that its performance data and application-specific differentiation are primarily documented in the patent corpus, requiring direct patent analysis for procurement decision-making [3].

Patent vs. literature
Supporting evidence
31 patents, 0 primary literature articles
Industrial-protected specialty chemical; performance data in patents
No peer-reviewed head-to-head data publicly available
Patent landscape Industrial application Procurement intelligence

Regulatory Status Differentiation: Industrial Chemical Listing vs. Food-Grade Flavor Ingredient

CAS 7717-62-6 is listed with an 'S′' flag on the Canadian Domestic Substances List (DSL), indicating it is a commercial industrial chemical subject to significant new activity provisions [1]. In contrast, phenethyl phenylacetate (CAS 102-20-5) is classified as a flavor and fragrance agent with GRAS (Generally Recognized As Safe) status, FEMA number, and CoE number, suitable for food and cosmetic applications [2]. This regulatory dichotomy means that CAS 7717-62-6 is appropriate for industrial applications (polymer additives, liquid crystal intermediates, specialty synthesis) but is explicitly not positioned for human-contact or food-grade uses, whereas CAS 102-20-5 is designed for those markets [3].

Regulatory status
Head-to-head
Canada DSL S′ flag (industrial) vs. FEMA/GRAS (monoester)
Industrial use only; must not replace food/cosmetic-grade monoester
Verify regulatory pathway for intended application domain
Regulatory compliance DSL listing Food-grade vs. industrial

Evidence-Based Application Scenarios for Benzeneacetic Acid 1-Phenyl-1,2-Ethanediyl Ester (CAS 7717-62-6)


Chiral Dopant Precursor or Scaffold for Cholesteric Liquid Crystal Formulations

CAS 7717-62-6 possesses a chiral 1-phenylethane-1,2-diyl core structurally homologous to established liquid crystal chiral dopants S1011/R1011 . While the phenylacetate ester groups in CAS 7717-62-6 lack the extended mesogenic cyclohexylbenzoate moieties of S1011, the compound can serve as a synthetic precursor or core scaffold for generating novel chiral dopants through ester exchange or derivatization. The patent family WO2004002935A1 covers phenylethanediol derivatives with polymerizable and photo-convertible groups for cholesteric color filters, and CAS 7717-62-6 falls within the claimed structural genus [1]. Researchers developing liquid crystal optical elements should evaluate this compound as a cost-effective chiral building block compared to the more expensive pre-formed mesogenic dopants (e.g., R1011 at 151 €/g vs. CAS 7717-62-6 available at bulk industrial pricing) [2].

Non-Volatile Plasticizer for High-Temperature Thermoplastic Processing

With a computed boiling point of 510.2°C and flash point of 254.7°C, CAS 7717-62-6 offers exceptional thermal stability for polymer plasticizer applications . The diester structure with two phenylacetate groups provides a molecular weight (374.43 g/mol) and aromatic content compatible with polystyrene, polyvinyl chloride, and engineering thermoplastics where migration resistance and low volatility are critical. The high XlogP of 4.7 predicts excellent compatibility with hydrophobic polymer matrices and low water extractability [1]. In comparison, conventional phthalate plasticizers (e.g., DOP, MW 390.56, bp 385°C) have lower boiling points despite similar molecular weights, and the widely used benzoate ester plasticizers lack the dual aromatic ester functionality that CAS 7717-62-6 provides through its phenylacetate groups [2].

Dual-Ester Prodrug Scaffold for Controlled Hydrolytic Release of Phenylacetic Acid

Phenylacetic acid is a known metabolite with therapeutic relevance in urea cycle disorders and as a precursor to phenylacetylglutamine for nitrogen excretion . CAS 7717-62-6, as a diester of 1-phenyl-1,2-ethanediol with two equivalents of phenylacetic acid, can theoretically release two molecules of phenylacetic acid upon complete hydrolysis, potentially serving as a higher-capacity prodrug scaffold compared to monoesters such as phenethyl phenylacetate (which releases only one equivalent) [1]. Its 31 patent citations in the chemical literature suggest active investigation of phenylacetic acid ester derivatives in pharmaceutical contexts. However, no in vivo pharmacokinetic data for this specific compound were identified in public literature, and any pharmaceutical development would require comprehensive ADME/Tox evaluation [2].

Industrial Chemical Intermediate for Higher-Value Specialty Ester Synthesis

CAS 7717-62-6 is listed on the Canadian DSL as an industrial chemical, confirming its commercial availability and use in manufacturing supply chains . Its symmetrical diester structure with two reactive phenylacetate ester groups makes it a versatile intermediate for transesterification reactions, enabling the synthesis of unsymmetrical diesters or polymerizable monomers. The compound has zero published journal articles but 31 patent citations, indicating that its application knowledge is concentrated in proprietary industrial processes rather than academic literature [1]. Industrial researchers should consult the patent corpus directly for specific synthetic protocols and performance data. Procurement for R&D purposes should verify the correct CAS number (7717-62-6) to avoid receiving the monoester CAS 102-20-5, which has different reactivity and is unsuitable as a dual-functional intermediate [2].

Application
Selection Property
Validation Focus
Chiral dopant precursor or scaffold research
Chiral 1-phenylethane-1,2-diyl core
Helical twisting power and liquid crystal host compatibility
Non-volatile plasticizer for high-temperature polymer processing
Reported high boiling point and thermal stability
Migration resistance and low volatility in polymer matrices
Dual-ester prodrug scaffold hydrolysis study
Two phenylacetate ester release upon hydrolysis
Hydrolytic kinetics and metabolite release profile (ADME context)
Industrial intermediate for specialty ester synthesis
Symmetrical diester with reactive phenylacetate groups
Transesterification reactivity and patent-protocol review
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